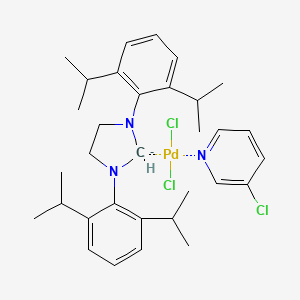
Pt(II) meso-Tetraphenylporphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pt(II) meso-Tetraphenylporphine is a platinum-based metalloporphyrin compound. It is known for its unique chemical structure, which consists of a platinum ion coordinated to a tetraphenylporphyrin ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pt(II) meso-Tetraphenylporphine typically involves the reaction of tetraphenylporphyrin with a platinum precursor. One common method is to react tetraphenylporphyrin with platinum(II) chloride in the presence of a base, such as triethylamine, under reflux conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Pt(II) meso-Tetraphenylporphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the tetraphenylporphyrin ligand is replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other ligands like phosphines or amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) species, while reduction can produce platinum(0) species .
Scientific Research Applications
Pt(II) meso-Tetraphenylporphine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pt(II) meso-Tetraphenylporphine involves its ability to interact with molecular targets through coordination chemistry. The platinum ion can form coordination bonds with various substrates, facilitating catalytic reactions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pt(II) meso-Tetra(4-carboxyphenyl)porphine: Similar in structure but with carboxyphenyl groups instead of phenyl groups.
Copper(II) meso-Tetraphenylporphine: Contains copper instead of platinum, used in similar catalytic applications.
Uniqueness
Pt(II) meso-Tetraphenylporphine is unique due to its platinum center, which imparts distinct catalytic properties and photochemical behavior compared to its analogs with different metal centers. Its ability to generate reactive oxygen species upon light irradiation makes it particularly valuable in photodynamic therapy .
Properties
Molecular Formula |
C44H28N4Pt |
|---|---|
Molecular Weight |
807.8 g/mol |
IUPAC Name |
platinum(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H28N4.Pt/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
VWXIQZRMNABSCR-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)](/img/structure/B11927655.png)


![(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B11927667.png)
![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)

![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)




